methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Description
Fused Ring System
- The pyrazolo[1,5-a]pyridine core adopts a planar conformation due to aromatic stabilization in the pyrazole ring (positions 1–3) and partial saturation in the pyridine ring (positions 4–7).
- Hydrogenation of the pyridine ring introduces chair-like conformations in the tetrahydropyridine moiety, with the amino group at
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-14-9(13)7-5-11-12-3-2-6(10)4-8(7)12/h5-6H,2-4,10H2,1H3 |
InChI Key |
CVCRSQHNFJGUGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CC(CCN2N=C1)N |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation and Cyclization
One of the common methods involves refluxing 5-aminopyrazole derivatives with β-dicarbonyl compounds in acetic acid with catalytic sulfuric acid. For example, Marjani et al. described the synthesis of pyrazolo derivatives by condensing 4-cyano or carboxylate 5-aminopyrazoles with acetylacetone or β-ketoesters in refluxing acetic acid with catalytic sulfuric acid.
- Reaction temperature: 80–140 °C (reflux)
- Reaction time: Several hours (typically 6–12 hours)
- Solvent: Acetic acid
- Catalyst: Sulfuric acid (catalytic amounts)
This method yields tetrahydropyrazolo derivatives with good regioselectivity and yields.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis, reducing reaction times significantly while maintaining or improving yields.
- Reaction conditions: Microwave irradiation at approximately 120 °C for 20 minutes.
- Solvent-free or minimal solvent conditions, sometimes using ethanol.
- This method enhances reaction rates and product purity.
For instance, the reaction of 5-amino-3-arylamino-1H-pyrazole-4-carboxylates with β-dicarbonyl compounds under microwave conditions produced pyrazolo[1,5-a]pyrimidine derivatives in 87–95% yields.
Multicomponent Reactions
Multicomponent reactions involving 5-aminopyrazoles, aldehydes, and cyclic ketones have been reported to efficiently construct fused pyrazolo derivatives.
- Solvent: Acetic acid, water, or mixed solvents.
- Catalysts: Trifluoroacetic acid or p-toluenesulfonic acid.
- Conditions: Heating at 80–90 °C or under ultrasound irradiation.
- These methods provide good yields (up to 80%) and allow structural diversity.
Regioselective Syntheses
Regioselectivity is controlled by the choice of β-dicarbonyl compounds and reaction conditions. For example, Aggarwal et al. demonstrated selective formation of pyrazolo[1,5-a]pyrimidines by reacting amino-hydrazinopyrazoles with symmetrical and unsymmetrical diketones in aqueous media.
Representative Data Table of Synthesis Conditions and Yields
Mechanistic Insights and Research Outcomes
- The amino group on the pyrazole ring acts as a nucleophile attacking the electrophilic carbonyl carbons of β-dicarbonyl compounds.
- Cyclization proceeds via intermediate enamine or imine formations, followed by ring closure to form the fused bicyclic system.
- Microwave irradiation enhances reaction kinetics by rapid heating and possibly non-thermal effects.
- Regioselectivity is influenced by electronic effects of substituents and steric factors on the starting materials.
- Structural confirmation of synthesized compounds is typically done via NMR (1H, 13C), IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazolo[1,5-a]pyridine derivatives, focusing on substituent effects, synthetic accessibility, and physicochemical properties. Key analogs are summarized below:
Table 1: Structural and Physicochemical Comparison of Pyrazolo[1,5-a]pyridine Derivatives
Commercial and Research Relevance
- Availability: Unlike discontinued hydroxy analogs , the target compound’s amino group may improve stability and commercial viability.
- Similarity Scores: Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate (similarity 0.83 ) shares a methyl ester but lacks the saturated ring and amino group, highlighting the target’s unique pharmacophore.
Biological Activity
Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 1378824-03-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 195.22 g/mol. The compound features a tetrahydropyridine core fused with a pyrazole ring, which is known to contribute to various bioactivities.
Antitumor Activity
Research indicates that pyrazolo derivatives exhibit significant antitumor properties. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit specific kinase enzymes involved in cancer cell signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Synergistic Effects : In combination studies with established chemotherapeutic agents like doxorubicin, certain pyrazole derivatives exhibited enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound may have similar synergistic potential .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The structure of this compound may contribute to the modulation of inflammatory pathways:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that pyrazole compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation .
The biological activity of this compound can be attributed to several key mechanisms:
- Targeting Kinase Enzymes : The compound likely interacts with specific kinase enzymes that play crucial roles in cell signaling and proliferation.
- Modulation of Apoptotic Pathways : It may enhance apoptotic signaling pathways in cancer cells while reducing survival signals.
- Impact on Cellular Metabolism : Pyrazole derivatives often influence metabolic pathways that are critical for cancer cell survival and proliferation.
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of various pyrazole derivatives against breast cancer cell lines. This compound was included in a panel where it exhibited significant inhibition of cell viability compared to control groups. The study utilized assays such as MTT and flow cytometry to assess cell death mechanisms.
Case Study 2: Anti-inflammatory Action
In another investigation focusing on anti-inflammatory properties, the compound was tested in vitro for its ability to inhibit the release of inflammatory mediators from macrophages stimulated by lipopolysaccharides (LPS). Results indicated a marked reduction in cytokine levels when treated with this compound.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antitumor and anti-inflammatory | Kinase inhibition |
| Pyrazole Derivative A | Antitumor | Apoptosis induction |
| Pyrazole Derivative B | Anti-inflammatory | Cytokine suppression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
